N,N,N-Trimethyl-1,3-propanediamine-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H16N2 |

|---|---|

Molecular Weight |

122.24 g/mol |

IUPAC Name |

N-methyl-N',N'-bis(trideuteriomethyl)propane-1,3-diamine |

InChI |

InChI=1S/C6H16N2/c1-7-5-4-6-8(2)3/h7H,4-6H2,1-3H3/i2D3,3D3 |

InChI Key |

SORARJZLMNRBAQ-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCNC)C([2H])([2H])[2H] |

Canonical SMILES |

CNCCCN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N,N,N-Trimethyl-1,3-propanediamine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the deuterated diamine, N,N,N-Trimethyl-1,3-propanediamine-d6. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based bioanalysis and for elucidating metabolic pathways of related compounds.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic routes. A common and efficient method involves the initial synthesis of a suitable precursor followed by a selective deuteration step. Given the common availability of starting materials, a plausible and efficient synthesis commences with 3-amino-1-propanol, as outlined below. This strategy allows for the precise introduction of the deuterated methyl groups at the desired positions.

Proposed Synthetic Pathway

The logical synthetic pathway for this compound, where the deuterium (B1214612) labels are on the two N-methyl groups of the dimethylamino moiety, is depicted in the following workflow:

Caption: Proposed synthetic workflow for N,N,N'-Trimethyl-1,3-propanediamine-d6.

Alternative Synthetic Approach

An alternative strategy begins with the commercially available N,N-dimethyl-1,3-propanediamine. This approach involves a demethylation-remethylation sequence, which can be more direct if the starting material is readily accessible.

Caption: Alternative synthetic route via demethylation-remethylation.

Experimental Protocols

The following protocols are detailed methodologies for the proposed synthesis of this compound.

Synthesis of N,N-di(methyl-d3)-1,3-propanediamine (Intermediate E)

Step 1: Synthesis of 3-(Methylamino)-1-propanol (B)

-

To a solution of 3-amino-1-propanol (A) in a suitable solvent such as dichloromethane (B109758), add di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and a base like triethylamine (B128534).

-

Stir the reaction mixture at room temperature until the protection of the amino group is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting Boc-protected amino alcohol is then methylated at the nitrogen atom using methyl iodide and a strong base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF).

-

Following the methylation, the Boc protecting group is removed by treatment with a strong acid, for instance, hydrochloric acid in dioxane, to yield 3-(methylamino)-1-propanol (B).

Step 2: Synthesis of 3-(N,N-di(methyl-d3)amino)-1-propanol (C)

-

Dissolve 3-(methylamino)-1-propanol (B) in an appropriate solvent like acetonitrile.

-

Add a base, for example, potassium carbonate, to the solution.

-

Introduce two equivalents of deuterated methyl iodide (CD3I) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the incorporation of two deuterated methyl groups.

-

Work up the reaction by filtering the solid and concentrating the filtrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of 1-Azido-3-(N,N-di(methyl-d3)amino)propane (D)

-

The hydroxyl group of 3-(N,N-di(methyl-d3)amino)-1-propanol (C) is first converted to a good leaving group. To a solution of the alcohol in dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

After the formation of the mesylate is complete, sodium azide (B81097) (NaN3) is added to the reaction mixture in a solvent such as dimethylformamide (DMF).

-

The reaction is heated to facilitate the nucleophilic substitution of the mesylate by the azide ion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

Step 4: Synthesis of N,N-di(methyl-d3)-1,3-propanediamine (E)

-

The azido (B1232118) intermediate (D) is reduced to the primary amine. A solution of 1-azido-3-(N,N-di(methyl-d3)amino)propane in a solvent like methanol (B129727) or ethanol (B145695) is subjected to hydrogenation.

-

This is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

The reaction progress is monitored by the disappearance of the azide peak in the infrared (IR) spectrum.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield N,N-di(methyl-d3)-1,3-propanediamine (E).

Synthesis of N,N,N'-Trimethyl-1,3-propanediamine-d6 (F)

-

The final methylation of the primary amine of N,N-di(methyl-d3)-1,3-propanediamine (E) can be achieved via the Eschweiler-Clarke reaction.

-

The diamine is treated with an excess of formaldehyde (B43269) and formic acid.

-

The reaction mixture is heated, typically to reflux, until the methylation is complete.

-

The reaction is then cooled and made basic by the addition of a strong base like sodium hydroxide.

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated to give the crude N,N,N'-Trimethyl-1,3-propanediamine-d6 (F).

Purification

The final product, N,N,N'-Trimethyl-1,3-propanediamine-d6, is a liquid at room temperature and can be purified by fractional distillation under reduced pressure. Due to the basic nature of the amine, chromatographic purification can also be employed.

Fractional Distillation

Fractional distillation is a suitable method for purifying the final product on a larger scale. The boiling point of the non-deuterated analog is reported to be in the range of 140-142 °C at atmospheric pressure. Distillation under reduced pressure is recommended to prevent thermal decomposition.

Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be utilized. Given the basic nature of the product, a reversed-phase column with a mobile phase containing a basic modifier (e.g., triethylamine or ammonia) is recommended to prevent peak tailing and improve separation.

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% triethylamine |

| Detection | UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry |

Quantitative Data

| Parameter | Value | Reference |

| Chemical Purity | ≥96% | [2] |

| Isotopic Enrichment | 98 atom % D | [2] |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the absence of signals corresponding to the N,N-dimethyl protons, while 2H NMR will confirm the presence of deuterium at the expected positions. 13C NMR will also show characteristic shifts for the carbon atoms.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound, confirming the successful incorporation of six deuterium atoms.

-

Gas Chromatography (GC): GC analysis can be used to determine the chemical purity of the final product.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should optimize the described conditions based on their specific laboratory settings and available resources.

References

Technical Guide: Isotopic Purity and Enrichment of N,N,N-Trimethyl-1,3-propanediamine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of N,N,N-Trimethyl-1,3-propanediamine-d6. This deuterated analog of N,N,N-Trimethyl-1,3-propanediamine is a valuable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and as an internal standard in pharmacokinetic studies. Its utility is fundamentally linked to its isotopic purity and the degree of deuterium (B1214612) enrichment.

Quantitative Data Summary

The isotopic purity and chemical purity of commercially available this compound are critical parameters for its application. The following table summarizes representative data from a commercial supplier.

| Parameter | Specification | Reference |

| Isotopic Enrichment | 98 atom % D | [1] |

| Chemical Purity | 96% | [1] |

| CAS Number | 1219803-54-9 | [1] |

| Unlabelled CAS Number | 4543-96-8 | [1] |

Synthesis and Enrichment

A common route to N,N,N'-Trimethyl-1,3-propanediamine involves the reaction of 3-(dimethylamino)propylamine with a methylating agent. To introduce the deuterium labels on the N,N-dimethyl groups, deuterated starting materials would be employed.

A potential synthetic workflow is outlined below:

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and analysis of this compound, based on general methods for analogous compounds.

Representative Synthesis Protocol

This protocol is a hypothetical adaptation of known synthetic routes for similar amines.

-

Step 1: Synthesis of 3-(Dimethylamino-d6)propionitrile.

-

In a round-bottom flask, acrylonitrile (B1666552) is reacted with a solution of dimethylamine-d6 in a suitable solvent (e.g., ethanol) at room temperature.

-

The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure to yield the crude 3-(dimethylamino-d6)propionitrile.

-

-

Step 2: Reduction to N,N-Dimethyl-1,3-propanediamine-d6.

-

The crude 3-(dimethylamino-d6)propionitrile is dissolved in a suitable solvent (e.g., ethanol (B145695) or tetrahydrofuran).

-

A reducing agent, such as lithium aluminum hydride (LiAlH₄) or Raney nickel under a hydrogen atmosphere, is carefully added.

-

The reaction is stirred at an appropriate temperature (e.g., room temperature to reflux) until the nitrile group is fully reduced to an amine.

-

The reaction is quenched, and the product is extracted and purified.

-

-

Step 3: Methylation to this compound.

-

The resulting N,N-Dimethyl-1,3-propanediamine-d6 is dissolved in a suitable solvent.

-

A methylating agent, such as formaldehyde (B43269) followed by a reducing agent (Eschweiler-Clarke reaction) or methyl iodide, is added.

-

The reaction conditions are controlled to favor mono-methylation of the primary amine.

-

The final product is isolated and purified.

-

Purification Protocol

Purification of the final product is crucial to achieve high chemical purity. A common method for purifying amines is through distillation or column chromatography.

-

Fractional Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective method for purification.

-

Column Chromatography: For smaller-scale purifications or to remove closely related impurities, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system can be employed.

Analytical Protocols for Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment is primarily achieved through Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.3.1. Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique to determine the isotopic distribution and calculate the isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass determination.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid to promote protonation) to a concentration of approximately 1 µg/mL.

-

Data Acquisition: The mass spectrum is acquired in full scan mode over a mass range that includes the molecular ions of the deuterated and any un-deuterated or partially deuterated species.

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Determine the relative intensities of the isotopic peaks (M+0, M+1, M+2, etc.).

-

Calculate the isotopic enrichment by comparing the observed isotopic distribution with the theoretical distribution for the desired level of deuteration, correcting for the natural abundance of ¹³C.

-

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, particularly ¹H and ²H NMR, provides information about the location and extent of deuteration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) that does not have signals overlapping with the analyte.

-

¹H NMR:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons on the N,N-dimethyl groups confirms successful deuteration.

-

Integration of the remaining proton signals can be used to determine the relative amounts of deuterated and non-deuterated species.

-

-

²H NMR:

-

Acquire a deuterium NMR spectrum.

-

The presence of a signal at the chemical shift corresponding to the deuterium on the N,N-dimethyl groups provides direct evidence of deuteration.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound to determine its isotopic purity and enrichment.

Conclusion

The isotopic purity and enrichment of this compound are critical quality attributes that directly impact its performance in sensitive analytical applications. This guide has provided an overview of the key quantitative data, plausible synthetic and analytical methodologies, and a visual representation of the workflows involved. For researchers and professionals in drug development, a thorough understanding and verification of these parameters are essential for ensuring the accuracy and reliability of their experimental results.

References

Stability and Storage of N,N,N-Trimethyl-1,3-propanediamine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N,N,N-Trimethyl-1,3-propanediamine-d6. Ensuring the chemical integrity of this deuterated amine is critical for its effective use in research and development. This document outlines its known properties, best practices for handling and storage, and general protocols for stability assessment.

Chemical Properties and Stability Profile

This compound is a colorless liquid. Based on available data for both the deuterated and non-deuterated forms, the compound is considered stable when stored under the recommended conditions.[1] A key recommendation is to re-analyze the compound for chemical purity after three years to ensure it remains within specifications for use.[1]

Several factors can influence the stability of this compound, primarily its sensitivity to atmospheric conditions.

-

Air Sensitivity: The compound is sensitive to air.[2] Exposure to air can lead to degradation, potentially through oxidation or reaction with atmospheric carbon dioxide.

-

Hygroscopicity: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Water contamination can lead to hydrolysis or other undesirable reactions.

-

Flammability: The compound is a flammable liquid and should be kept away from heat, sparks, and open flames.[3]

-

Corrosivity: It is also classified as a corrosive substance.[3]

Incompatible Materials

To prevent degradation and ensure safety, avoid contact with the following:

Hazardous Decomposition Products

Under fire conditions, hazardous decomposition products may form, including:

Recommended Storage Conditions

Proper storage is paramount to maintaining the stability and purity of this compound. The following table summarizes the recommended storage conditions based on supplier safety data sheets and best practices for handling air-sensitive and hygroscopic materials.

| Parameter | Recommendation | Rationale |

| Temperature | Cool, well-ventilated area.[4][5] Some suppliers specify room temperature. | Prevents degradation from heat and reduces vapor pressure. |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[3] | Protects against degradation from air and moisture.[6] |

| Container | Tightly closed container.[4][5] Use of specialized packaging like Sure/Seal™ bottles is recommended.[7][8] | Prevents exposure to air and moisture. Specialized seals maintain an inert atmosphere. |

| Light Exposure | Store in a dark place or in an amber vial. | While specific photostability data is unavailable, it is a general best practice to protect organic compounds from light to prevent photolytic degradation.[6] |

| Location | Flammables storage area.[9] | Due to its flammable nature. |

Handling Procedures for Air-Sensitive and Hygroscopic Liquids

Due to its air-sensitive and hygroscopic nature, special handling techniques are required to prevent contamination and degradation.

General Workflow for Handling

Caption: General workflow for handling air-sensitive and hygroscopic liquids.

Detailed Handling Steps

-

Glassware Preparation: Ensure all glassware is thoroughly dried, typically by oven-drying overnight at 125°C, and cooled under a stream of dry inert gas (nitrogen or argon).[10]

-

Inert Atmosphere: Use a Schlenk line or a glove box to handle the compound in an inert atmosphere.[6] A slight positive pressure of inert gas should be maintained to prevent air from entering the system.[10]

-

Transfer Techniques:

-

Sealing: Use well-fitting septa on glassware. For long-term storage, specialized containers with robust seals (e.g., AcroSeal™ or Sure/Seal™) are recommended to maintain integrity over multiple uses.[7][8]

Experimental Protocols for Stability Assessment

Long-Term and Accelerated Stability Testing

This protocol is designed to determine the shelf-life of the compound under recommended and stressed temperature conditions.

Caption: Workflow for long-term and accelerated stability testing.

Methodology:

-

Sample Preparation: Aliquot this compound into several vials under an inert atmosphere.

-

Storage Conditions:

-

Long-Term: Store a set of vials under the recommended storage conditions (e.g., room temperature, protected from light).

-

Accelerated: Store another set of vials at an elevated temperature (e.g., 40°C) to accelerate degradation.

-

-

Time Points: Pull samples from each storage condition at predetermined time points (e.g., 0, 3, 6, 12, 24, and 36 months).

-

Analysis: Analyze the samples using a stability-indicating method, such as:

-

HPLC-UV: To determine the purity of the compound.

-

¹H and ²H NMR: To confirm the structural integrity and the position of the deuterium (B1214612) label.

-

LC-MS: To identify and quantify any degradation products.

-

-

Data Evaluation: Plot the purity of the compound as a function of time for each storage condition to establish a shelf-life.

Forced Degradation Study

This study helps to identify potential degradation pathways under harsh conditions.

Methodology:

-

Stress Conditions: Expose the compound to various stress conditions, including:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Photostability: Exposure to a controlled light source (e.g., in a photostability chamber).

-

Thermal Stress: Elevated temperature (e.g., 80°C).

-

-

Analysis: After a set period, analyze the stressed samples by LC-MS to identify and characterize any degradation products. This information is valuable for developing stability-indicating analytical methods.

Conclusion

This compound is a stable compound when handled and stored correctly. Its sensitivity to air and moisture necessitates the use of inert atmosphere techniques and appropriate storage containers. For critical applications, it is recommended to re-analyze the purity of the compound periodically, especially if it has been stored for an extended period. The implementation of the general stability testing protocols outlined in this guide can further ensure the quality and reliability of this important deuterated chemical for research and development purposes.

References

- 1. N,N'-Dimethyl-1,3-propanediamine - Safety Data Sheet [chemicalbook.com]

- 2. N,N,N'-TRIMETHYL-1,3-PROPANEDIAMINE CAS#: 4543-96-8 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. echemi.com [echemi.com]

- 6. ossila.com [ossila.com]

- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 8. ehs.umich.edu [ehs.umich.edu]

- 9. fishersci.com [fishersci.com]

- 10. web.mit.edu [web.mit.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to GSK2830371 (CAS No. 1219803-54-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371 is a potent, orally active, and selective allosteric inhibitor of the Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D). Wip1 is a serine/threonine phosphatase that acts as a negative regulator in the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key proteins such as p53, Chk2, and ATM.[1][2] By inhibiting Wip1, GSK2830371 enhances the phosphorylation and activation of these tumor-suppressive proteins, leading to cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type TP53.[3] This technical guide provides a comprehensive overview of the properties, handling, mechanism of action, and experimental protocols for GSK2830371.

Physicochemical and Pharmacokinetic Properties

GSK2830371 is a cell-permeable pyridinylaminomethylthienylcarboxamide.[3] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1404456-53-6 (for GSK2830371) | [2][3] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [2][3] |

| Molecular Weight | 461.02 g/mol | [2][3] |

| Appearance | Light yellow powder | [3] |

| Purity | ≥97% (HPLC) | [3] |

| Solubility | DMSO: up to 100 mg/mL (199.55 mM) Ethanol: up to 50 mM | [1][2][3] |

| IC₅₀ | 6 nM (for Wip1 phosphatase in a cell-free assay) 13 nM (for dephosphorylation of phospho-p38 MAPK) | [1][4] |

| Storage | Store powder at 2-8°C. Stock solutions in DMSO can be stored at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [3][4] |

Safety and Handling

For research use only. Not for human or veterinary use. Handle with caution and in accordance with standard laboratory safety procedures.

3.1. Hazard Identification While a comprehensive material safety data sheet (MSDS) is not publicly available, standard handling precautions for potent, biologically active small molecules should be observed.

3.2. Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves.

3.3. First Aid Measures

-

If Inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

3.4. Storage and Disposal Store in a tightly sealed container in a cool, dry, and well-ventilated area. Dispose of waste in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase. It binds to a "flap" subdomain outside the catalytic site, inducing a conformational change that inhibits the enzyme's activity.[2] This inhibition prevents the dephosphorylation of key proteins in the DNA damage response (DDR) and p53 signaling pathways. The primary consequence is the sustained phosphorylation and activation of p53 at serine 15 (p53-Ser15) and Checkpoint Kinase 2 at threonine 68 (Chk2-T68), as well as other ATM substrates like H2AX.[1] Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21) and PUMA, leading to cell cycle arrest and apoptosis, respectively.[5]

Experimental Protocols

5.1. In Vitro Cell Viability Assay

This protocol describes a method to assess the effect of GSK2830371 on cancer cell proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, DOHH2) in a 96-well plate at a density of 200-400 cells per well and allow them to adhere overnight.[1]

-

Treatment: Prepare serial dilutions of GSK2830371 in complete cell culture medium. The final concentration of DMSO should be kept below 0.5%. Treat the cells with the GSK2830371 dilutions.

-

Incubation: Incubate the plates for 7 days.[1]

-

Cell Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo® (Promega), according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal growth inhibitory concentration (GI₅₀). For example, the GI₅₀ for GSK2830371 in MCF-7 cells is approximately 2.65 µM.[4]

5.2. Western Blot for Phospho-p53 (Ser15) Detection

This protocol is to confirm the on-target effect of GSK2830371 by detecting the phosphorylation of p53.

Methodology:

-

Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once adhered, treat with 2.5 µM GSK2830371 for various time points (e.g., 0, 2, 4, 8 hours).[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein samples, boil in Laemmli buffer, and separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phospho-p53 (Ser15) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. It is recommended to also probe for total p53 and a loading control (e.g., β-actin). A marked increase in the phospho-p53 (Ser15) signal relative to total p53 and the loading control indicates on-target activity.[4]

5.3. In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK2830371 in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 5 x 10⁶ DOHH2 cells) into the flank of immunodeficient mice (e.g., female SCID mice).[1]

-

Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100-200 mm³. Randomize mice into treatment and vehicle control groups.

-

Drug Formulation and Administration:

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint Analysis:

-

Tumor Growth Inhibition: At the end of the study, calculate the percentage of tumor growth inhibition compared to the vehicle-treated group. Dosing at 150 mg/kg BID and TID has been shown to result in 41% and 68% tumor growth inhibition, respectively, in DOHH2 xenografts.[4]

-

Pharmacodynamic Analysis: Tumors can be harvested at specific time points after the final dose to analyze target engagement by Western blot for markers like phospho-p53 (Ser15) and phospho-Chk2 (T68).[1]

-

Conclusion

GSK2830371 is a valuable research tool for investigating the role of Wip1 phosphatase in the DNA damage response and for preclinical studies exploring the therapeutic potential of Wip1 inhibition in cancers with wild-type p53. Its well-defined mechanism of action and demonstrated in vitro and in vivo activity make it a cornerstone compound for studies targeting the p53 pathway. Adherence to the outlined safety precautions and experimental protocols will facilitate the generation of robust and reproducible data.

References

molecular weight and formula of N,N,N-Trimethyl-1,3-propanediamine-d6

This guide provides the chemical formula and molecular weight for the deuterated compound N,N,N'-Trimethyl-1,3-propanediamine-d6, a crucial molecule for researchers in drug development and related scientific fields. For comparative purposes, data for its non-deuterated counterpart is also presented.

Physicochemical Properties

The key quantitative data for N,N,N'-Trimethyl-1,3-propanediamine-d6 and its unlabeled analogue are summarized below. Deuterium (B1214612) labeling on the two N-methyl groups increases the molecular weight of the compound.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| N,N,N'-Trimethyl-1,3-propanediamine-d6 | (CD₃)₂N(CH₂)₃NHCH₃ | 122.24 | 1219803-54-9[1][2] |

| N,N,N'-Trimethyl-1,3-propanediamine | (CH₃)₂N(CH₂)₃NHCH₃ | 116.20 | 4543-96-8[3][4] |

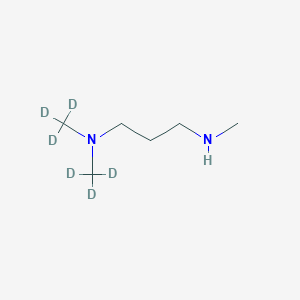

Structural Information

The formula for N,N,N'-Trimethyl-1,3-propanediamine-d6 is (CD₃)₂N(CH₂)₃NHCH₃.[1][2] The deuterium atoms are located on the two methyl groups attached to one of the nitrogen atoms. The unlabelled compound has the linear formula (CH₃)₂N(CH₂)₃NHCH₃.[4]

Logical Structure of N,N,N'-Trimethyl-1,3-propanediamine-d6

The following diagram illustrates the connectivity of the core functional groups within the molecule.

Caption: Connectivity of functional groups in N,N,N'-Trimethyl-1,3-propanediamine-d6.

References

In-Depth Technical Guide: Safety Data for N,N,N-Trimethyl-1,3-propanediamine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for N,N,N-Trimethyl-1,3-propanediamine-d6 (CAS: 1219803-54-9). The information presented is compiled from various sources, including product information pages and Safety Data Sheets (SDS) for the non-deuterated analogue, N,N,N'-Trimethyl-1,3-propanediamine (CAS: 4543-96-8). Researchers should handle this deuterated compound with the same precautions as its non-deuterated counterpart, given the general lack of comprehensive safety studies for many deuterated compounds.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated analogue.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6D6H10N2 | [1] |

| Molecular Weight | 122.242 g/mol | [1] |

| Accurate Mass | 122.169 | [1] |

| Appearance | Colorless Liquid | [2] |

| Purity | 98 atom % D, min 96% Chemical Purity | [1] |

| Storage Temperature | Room Temperature | [1] |

Table 2: Properties of N,N,N'-Trimethyl-1,3-propanediamine (Non-deuterated)

| Property | Value | Reference |

| Molecular Formula | C6H16N2 | [3] |

| Molecular Weight | 116.20 g/mol | [3] |

| Boiling Point | 140-142 °C | |

| Density | 0.793 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4283 | |

| Flash Point | 34 °C (93.2 °F) - closed cup |

Hazard Identification and Safety Information

The safety information is primarily based on the non-deuterated form, N,N,N'-Trimethyl-1,3-propanediamine.

Signal Word: Danger

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[4]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P303 + P361 + P353: IF ON SKIN (or hair): Remove/ Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P304 + P340 + P310: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)

-

Flammable Liquids (Category 3)

-

Skin Corrosion (Category 1B)

Experimental Protocols

Safe Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Keep away from ignition sources such as heat, sparks, and open flames.[4]

-

Take precautionary measures against static discharge.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[4]

-

Store locked up.[4] The compound is stable if stored under recommended conditions.[6][7]

First-Aid Measures

In case of:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[4]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Get immediate medical attention.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get immediate medical attention.[4]

Accidental Release Measures

Personal Precautions:

-

Ensure adequate ventilation.

-

Use personal protective equipment.

-

Remove all sources of ignition.

Environmental Precautions:

-

Should not be released into the environment.

Methods for Cleaning Up:

-

Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[4]

-

Keep in suitable, closed containers for disposal.[4]

Visualizing Safety Protocols

The following diagrams illustrate key safety workflows for handling this compound.

References

- 1. N,N,N'-Trimethyl-d6-1,3-propanediamine (N,N-dimethyl-d6) [lgcstandards.com]

- 2. N,N,N'-Trimethyl-d6-1,3-propanediamine(N,N-dimethyl-d6) [cymitquimica.com]

- 3. 1,3-Propanediamine, N1,N1,N3-trimethyl- | C6H16N2 | CID 78302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cdnisotopes.com [cdnisotopes.com]

Methodological & Application

N,N,N-Trimethyl-1,3-propanediamine-d6 as an internal standard in LC-MS

An Application Note on the Use of N,N,N-Trimethyl-1,3-propanediamine-d6 as an Internal Standard in LC-MS/MS for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of pharmaceutical research, clinical diagnostics, and metabolomics, the precise quantification of small molecules from complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical assays due to its inherent selectivity and sensitivity. However, matrix effects, variability in sample preparation, and instrument fluctuations can compromise the accuracy and reproducibility of quantitative results. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is a widely accepted strategy to mitigate these challenges.[1]

This application note details a comprehensive protocol for the utilization of this compound as an internal standard for the accurate quantification of N,N,N-Trimethyl-1,3-propanediamine in biological samples via LC-MS/MS. The near-identical physicochemical properties of the analyte and its deuterated counterpart ensure they co-elute chromatographically and experience similar ionization efficiencies and extraction recoveries. This allows for reliable correction of variations during sample processing and analysis, leading to high-precision quantitative data.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful technique for quantification that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical workflow. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is then used to determine the concentration of the analyte. This method effectively normalizes for any sample loss during preparation and for any variations in instrument response.

Experimental Protocols

This section provides a detailed methodology for the quantification of N,N,N-Trimethyl-1,3-propanediamine in a biological matrix (e.g., plasma or urine) using this compound as an internal standard. As N,N,N-Trimethyl-1,3-propanediamine contains tertiary amine functionalities, it is amenable to direct analysis by positive ion electrospray ionization without the need for derivatization.

1. Materials and Reagents

-

N,N,N-Trimethyl-1,3-propanediamine (Analyte)

-

This compound (Internal Standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Formic acid

-

Human plasma or urine (matrix)

-

Microcentrifuge tubes

-

Pipettes and tips

2. Standard Solutions Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N,N,N-Trimethyl-1,3-propanediamine in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (plasma, urine), calibration standards, and quality control (QC) samples into separate microcentrifuge tubes.

-

Add 10 µL of the internal standard working solution (100 ng/mL) to each tube, except for the blank matrix samples.

-

To precipitate proteins, add 300 µL of acetonitrile to each tube.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

-

Vortex briefly and centrifuge again to pellet any remaining particulates.

-

Transfer the final solution to LC-MS vials for analysis.

4. LC-MS/MS Method

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Optimized for the specific instrument |

5. MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the structures of the analyte and internal standard. These should be confirmed and optimized experimentally. The precursor ion will be the protonated molecule [M+H]+. A likely major fragment for both is the dimethylaminomethyl ion.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) |

| N,N,N-Trimethyl-1,3-propanediamine | 117.1 | 58.1 |

| This compound | 123.1 | 64.1 |

Data Presentation

The use of this compound as an internal standard is expected to yield excellent linearity, precision, and accuracy. The following tables summarize the expected quantitative performance of the method, based on data from similar analyses of related compounds.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Linearity |

| N,N,N-Trimethyl-1,3-propanediamine | 1 - 1000 | > 0.995 | Linear |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 10 | < 15 | 90 - 110 |

| Medium | 50 | < 10 | < 15 | 90 - 110 |

| High | 800 | < 10 | < 15 | 90 - 110 |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| N,N,N-Trimethyl-1,3-propanediamine | 85 - 105 | 90 - 110 |

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of N,N,N-Trimethyl-1,3-propanediamine using its deuterated internal standard.

Caption: General workflow for metabolite quantification.

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of N,N,N-Trimethyl-1,3-propanediamine in complex biological matrices by LC-MS/MS. The detailed protocol and expected performance characteristics presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to develop and validate high-quality bioanalytical assays. The inherent ability of the stable isotope-labeled internal standard to correct for analytical variability is crucial for obtaining dependable data in regulated and research environments.

References

Application Note: Quantification of Biogenic Amines in Food Matrices using a Novel Deuterated Internal Standard

Abstract

Biogenic amines (BAs) are nitrogenous compounds formed by the decarboxylation of amino acids, primarily through microbial activity in protein-rich foods.[1][2] Their presence in food products is a key indicator of quality and safety, with high concentrations posing potential health risks.[1][3] This application note describes a robust and sensitive method for the simultaneous quantification of eight major biogenic amines in various food samples. The method utilizes a stable isotope dilution assay with a novel deuterated internal standard, N,N,N-Trimethyl-1,3-propanediamine-d6, coupled with pre-column derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach ensures high accuracy and reproducibility by compensating for matrix effects and variations in sample preparation.

Introduction

The monitoring of biogenic amines such as histamine (B1213489), tyramine (B21549), putrescine, and cadaverine (B124047) is crucial in the food industry to ensure consumer safety and product quality.[3][4] Various analytical techniques have been employed for their determination, with LC-MS/MS being one of the most powerful due to its selectivity and sensitivity.[5] The use of stable isotope-labeled internal standards is the gold standard for accurate quantification as they closely mimic the physicochemical behavior of the target analytes, thus correcting for losses during sample preparation and ionization suppression in the mass spectrometer.[6] This note details a validated method employing this compound as an internal standard for the reliable quantification of biogenic amines in complex food matrices.

Experimental Workflow

The overall experimental workflow for the quantification of biogenic amines is depicted below.

Caption: Experimental workflow for biogenic amine analysis.

Detailed Protocols

Reagents and Materials

-

Standards: Histamine, Tyramine, Putrescine, Cadaverine, Spermidine, Spermine, Tryptamine, β-Phenylethylamine (Sigma-Aldrich, ≥97% purity).

-

Internal Standard (IS): this compound (Custom synthesis or commercially available).

-

Derivatization Reagent: Benzoyl Chloride (Sigma-Aldrich).

-

Solvents and Other Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Diethyl ether, Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Ammonium (B1175870) formate (B1220265).

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each biogenic amine and the internal standard in 0.1 M HCl.

-

Working Standard Mixture (10 µg/mL): Combine appropriate volumes of each stock solution and dilute with 0.1 M HCl.

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with 0.1 M HCl.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the working standard mixture into the chosen matrix extract.

Sample Preparation and Extraction

-

Homogenize 5 g of the food sample.

-

Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.

-

Add 100 µL of the internal standard working solution (1 µg/mL).

-

Add 4 mL of 0.5 M HCl.[3]

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for derivatization.

Derivatization Protocol

-

Transfer 500 µL of the supernatant or calibration standard to a glass tube.

-

Add 1 mL of 2 M NaOH.

-

Add 30 µL of benzoyl chloride.[7]

-

Vortex immediately and incubate at 37°C for 20 minutes in a water bath.[7]

-

Extract the benzoylated amines by adding 2 mL of diethyl ether and vortexing for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes.

-

Transfer the upper ether layer to a new tube.

-

Evaporate the ether extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of methanol.

-

Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: UHPLC system (e.g., Waters ACQUITY UPLC).

-

Column: Waters HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

-

Mobile Phase A: 0.1% Formic acid and 1 mM ammonium formate in water.[1]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 5 µL.

-

Gradient:

-

0-1.0 min: 5% B

-

1.0-8.0 min: 5% to 95% B

-

8.0-10.0 min: 95% B

-

10.1-12.0 min: 5% B

-

-

MS System: Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 3500).[4]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Data Acquisition: Multiple Reaction Monitoring (MRM).

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the tables below.

Table 1: MRM Transitions and MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Putrescine-dibenzoate | 297.2 | 105.1 | 25 |

| Cadaverine-dibenzoate | 311.2 | 105.1 | 27 |

| Histamine-dibenzoate | 320.1 | 105.1 | 30 |

| Tyramine-dibenzoate | 346.2 | 105.1 | 28 |

| β-Phenylethylamine-dibenzoate | 329.2 | 105.1 | 26 |

| Tryptamine-dibenzoate | 369.2 | 130.1 | 32 |

| Spermidine-tribenzoate | 454.3 | 105.1 | 35 |

| Spermine-tetrabenzoate | 621.4 | 105.1 | 40 |

| IS (TMPDA-d6)-dibenzoate | 333.2 | 111.1 | 28 |

Note: The primary product ion for most benzoylated amines is the benzoyl cation at m/z 105.1. The precursor ion for the deuterated internal standard reflects the mass of the derivatized this compound, and its product ion reflects the deuterated benzoyl fragment.

Table 2: Method Validation Parameters

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Putrescine | 1 - 500 | 0.9992 | 0.3 | 1.0 |

| Cadaverine | 1 - 500 | 0.9989 | 0.3 | 1.0 |

| Histamine | 2 - 1000 | 0.9995 | 0.5 | 2.0 |

| Tyramine | 2 - 1000 | 0.9991 | 0.5 | 2.0 |

| β-Phenylethylamine | 1 - 500 | 0.9985 | 0.2 | 0.8 |

| Tryptamine | 5 - 2000 | 0.9979 | 1.5 | 5.0 |

| Spermidine | 5 - 2000 | 0.9982 | 1.8 | 5.0 |

| Spermine | 5 - 2000 | 0.9975 | 2.0 | 5.0 |

Table 3: Recovery of Biogenic Amines in Spiked Salami Samples (n=3)

| Analyte | Spiked Level (mg/kg) | Measured Conc. (mg/kg) | Recovery (%) | RSD (%) |

| Putrescine | 10 | 9.8 | 98.0 | 4.5 |

| 50 | 48.2 | 96.4 | 3.8 | |

| Cadaverine | 10 | 9.5 | 95.0 | 5.1 |

| 50 | 49.1 | 98.2 | 4.2 | |

| Histamine | 20 | 18.9 | 94.5 | 5.5 |

| 100 | 97.3 | 97.3 | 4.8 | |

| Tyramine | 20 | 19.5 | 97.5 | 4.1 |

| 100 | 102.1 | 102.1 | 3.5 |

Biogenic Amines and Cellular Signaling

Biogenic amines are not only food quality indicators but also play crucial roles as neurotransmitters and neuromodulators in physiological processes. For instance, histamine is a key mediator of inflammatory responses, while tyramine can influence blood pressure. The diagram below illustrates a simplified signaling pathway for histamine.

Caption: Simplified histamine signaling pathways.

Conclusion

This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of eight biogenic amines in food samples. The use of the novel deuterated internal standard, this compound, coupled with a stable isotope dilution strategy, ensures accurate and precise results by effectively compensating for matrix-induced signal suppression and procedural losses. The method demonstrates excellent linearity, low detection limits, and high recovery rates, making it suitable for routine food quality control and safety assessment in research and industrial settings.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. books.rsc.org [books.rsc.org]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of Trimethylamine in Food Matrices using N,N,N-Trimethyl-1,3-propanediamine-d6 by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of trimethylamine (B31210) (TMA) in various food matrices, such as fish and processed meat products. Trimethylamine is a significant indicator of spoilage in seafood and a key metabolite in studies related to gut microbiota and cardiovascular health. To ensure accuracy and precision in complex food matrices, this method employs a stable isotope-labeled internal standard, N,N,N-Trimethyl-1,3-propanediamine-d6. The protocol outlines a straightforward sample preparation procedure involving protein precipitation followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides a reliable tool for researchers and quality control scientists in the food industry and biomedical research.

Introduction

Trimethylamine (TMA) is a volatile biogenic amine primarily known as a key indicator of spoilage in fish and other seafood.[1][2] In fresh fish, TMA is present at very low levels, but its concentration increases significantly due to bacterial enzymatic reduction of trimethylamine N-oxide (TMAO). Beyond its role in food quality, TMA is also a precursor to the pro-atherogenic compound TMAO in humans, which is generated through the metabolism of dietary choline (B1196258) and carnitine by the gut microbiota.[3][4][5] Consequently, accurate quantification of TMA in food is crucial for both quality control and nutritional research.

The analysis of TMA in complex food matrices presents challenges due to the presence of interfering compounds that can cause matrix effects in LC-MS/MS analysis.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for these matrix effects, as well as for variations in sample preparation and instrument response.[6][7] An ideal SIL-IS should have chemical and physical properties very similar to the analyte.[7] this compound is a suitable internal standard for the analysis of TMA due to its structural similarity and the presence of a deuterated trimethylamino group, which ensures co-elution with the analyte while being distinguishable by mass spectrometry.

This application note provides a comprehensive protocol for the extraction and quantification of TMA in food samples using this compound as an internal standard with LC-MS/MS.

Experimental

Materials and Reagents

-

Standards: Trimethylamine hydrochloride (Sigma-Aldrich), this compound (CDN Isotopes)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Sample Preparation: 0.22 µm syringe filters, microcentrifuge tubes

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention of the polar analyte.

Standard Preparation

Stock solutions of TMA and this compound are prepared in water at a concentration of 1 mg/mL. A series of working standard solutions are prepared by serial dilution of the TMA stock solution. A working internal standard solution (IS-WS) of this compound is prepared at a concentration of 1 µg/mL. Calibration standards are prepared by spiking the appropriate amount of TMA working standard and a fixed amount of the IS-WS into a blank matrix extract.

Sample Preparation

-

Homogenization: Homogenize 1 gram of the food sample (e.g., fish fillet, meatball) with 4 mL of water.

-

Extraction: Vortex the homogenate for 5 minutes and then centrifuge at 10,000 x g for 10 minutes.

-

Protein Precipitation: Transfer 100 µL of the supernatant to a new microcentrifuge tube. Add 10 µL of the IS-WS (1 µg/mL this compound) and 400 µL of acetonitrile.

-

Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

-

Filtration and Injection: Filter the supernatant through a 0.22 µm syringe filter and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | HILIC Column (e.g., Zwitterionic, 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 95% B to 50% B over 5 min, hold for 2 min, then re-equilibrate |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | 800 L/hr |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for TMA and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| TMA | 60.1 | 44.1 | 0.05 | 20 | 15 |

| This compound (IS) | 123.2 | 64.1 | 0.05 | 25 | 18 |

Results and Discussion

Method Performance

The developed LC-MS/MS method demonstrated excellent performance for the quantification of TMA in food matrices. The use of a HILIC column provided good retention and peak shape for the highly polar TMA. The stable isotope-labeled internal standard, this compound, effectively compensated for matrix effects and variations in sample processing.

Table 2: Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Linear Range | 1 - 1000 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Recovery (%) | 92 - 105% |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 8% |

Data presented in Table 2 is representative and should be validated in the user's laboratory.

Protocols

Detailed Protocol for TMA Quantification in Fish

-

Sample Weighing: Accurately weigh approximately 1.0 g of homogenized fish tissue into a 15 mL centrifuge tube.

-

Extraction: Add 4.0 mL of LC-MS grade water. Vortex vigorously for 5 minutes.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

-

Aliquoting: Carefully transfer 100 µL of the clear supernatant into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard working solution to the supernatant.

-

Protein Precipitation: Add 400 µL of cold acetonitrile.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Second Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an LC vial.

-

Analysis: Inject 5 µL of the filtered extract into the LC-MS/MS system.

Visualizations

References

- 1. Biogenic amines in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and L-carnitine in clinical and food samples using HILIC-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Quantification of N,N,N-Trimethyl-1,3-propanediamine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a robust and sensitive method for the quantitative analysis of N,N,N-Trimethyl-1,3-propanediamine in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates N,N,N-Trimethyl-1,3-propanediamine-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis.[1][2][3] This method is suitable for use in clinical research and drug development settings where reliable bioanalysis is critical.

Logical Relationship: Analyte and Internal Standard

The analyte, N,N,N-Trimethyl-1,3-propanediamine, and the internal standard, this compound, are structurally identical with the exception of the six deuterium (B1214612) atoms on the dimethylamino group of the internal standard. This close similarity ensures that their chemical and physical properties are nearly identical, leading to similar behavior during sample extraction, chromatography, and ionization.

Caption: Relationship between analyte and its stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: N,N,N-Trimethyl-1,3-propanediamine (CAS: 4543-96-8), this compound (CAS: 1219803-54-9).[4][5][6][7][8]

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

-

Plasma: Human plasma (K2-EDTA).

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N,N,N-Trimethyl-1,3-propanediamine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solution with 50/50 (v/v) methanol/water to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown samples.

-

Add 50 µL of the appropriate matrix (blank plasma, spiked plasma for calibration and QC) to the labeled tubes.

-

Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank. To the blank, add 200 µL of acetonitrile without the internal standard.

-

Vortex mix all tubes for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Experimental Workflow

Caption: Workflow for the bioanalysis of N,N,N-Trimethyl-1,3-propanediamine in plasma.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| LC System | Standard UHPLC System |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temp. | 500°C |

| Collision Gas | Argon |

Table 1: MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N,N,N-Trimethyl-1,3-propanediamine | 117.2 | 58.1 | 15 |

| This compound | 123.2 | 64.1 | 15 |

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Table 2: Calibration Curve

| Parameter | Result |

| Linearity Range | 0.5 - 500 ng/mL |

| Regression | Linear, 1/x2 weighting |

| Correlation (r²) | > 0.995 |

Table 3: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 10 | < 12 | 90 - 110 |

| Low | 1.5 | < 8 | < 10 | 92 - 108 |

| Mid | 75 | < 6 | < 8 | 95 - 105 |

| High | 400 | < 5 | < 7 | 96 - 104 |

Table 4: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |

| Low | 92.5 | 94.1 | < 10 |

| High | 94.8 | 95.2 | < 8 |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of N,N,N-Trimethyl-1,3-propanediamine in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures the accuracy and robustness of the results. This method is well-suited for applications in clinical and pharmaceutical research that require high-quality bioanalytical data.

References

- 1. benchchem.com [benchchem.com]

- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. N,N,N'-Trimethyl-d6-1,3-propanediamine (N,N-dimethyl-d6) [lgcstandards.com]

- 5. N,N,N'-Trimethyl-1,3-propanediamine | 4543-96-8 | Benchchem [benchchem.com]

- 6. 4543-96-8 Cas No. | N,N,N-Trimethyl-1,3-Propanediamine | Apollo [store.apolloscientific.co.uk]

- 7. scbt.com [scbt.com]

- 8. N,N,N'-Trimethyl-1,3-propanediamine [webbook.nist.gov]

Application Note: High-Throughput Quantification of Biogenic Amines in Food Matrices using a Deuterated Internal Standard and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biogenic amines (BAs) are low molecular weight nitrogenous compounds formed primarily through the decarboxylation of amino acids by microbial enzymes.[1][2] Their presence in foods can be an indicator of microbial spoilage or poor raw material quality.[1] Ingesting foods with high concentrations of certain biogenic amines, such as histamine (B1213489) and tyramine, can lead to adverse health effects, including headaches, respiratory distress, and hypertensive crises.[1] Consequently, the accurate monitoring of biogenic amine levels is crucial for ensuring consumer safety and for quality control in the food and beverage industry.[3]

Analytical methods for quantifying BAs are predominantly based on chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).[3][4] However, complex food matrices can introduce significant variability during sample preparation and instrumental analysis, leading to inaccurate quantification.[5] The use of stable isotope-labeled internal standards, particularly deuterated analogues, is a robust strategy to overcome these challenges.[5][6] Deuterated internal standards co-elute with the target analyte and exhibit nearly identical chemical behavior during extraction and ionization, effectively correcting for matrix effects and variations in sample recovery.[7][8]

This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of eight major biogenic amines using a deuterated internal standard. The protocol provides a streamlined workflow from sample extraction to data analysis, suitable for high-throughput screening of various food matrices.

Experimental Workflow

The overall workflow for the sample preparation and analysis of biogenic amines is outlined below. The process begins with sample homogenization, followed by the addition of a deuterated internal standard, extraction of the amines, and subsequent analysis by LC-MS/MS.

Caption: High-level overview of the analytical workflow.

Materials and Reagents

-

Standards: Histamine, tyramine, putrescine, cadaverine, spermidine, spermine, tryptamine, and β-phenylethylamine.

-

Deuterated Internal Standard (IS): N-Acetyltyramine-d4, Histamine-d4, Putrescine-d4, or other appropriate deuterated analogues.[1][9]

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.

-

Reagents: Hydrochloric acid (HCl), Trichloroacetic acid (TCA), Formic acid, Ammonium (B1175870) formate (B1220265).

-

Equipment: Homogenizer, vortex mixer, refrigerated centrifuge, analytical balance, autosampler vials.

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each biogenic amine standard in 0.1 M HCl to create individual primary stock solutions.

-

Intermediate Mixed Stock Solution (100 µg/mL): Prepare a mixed stock solution containing all eight biogenic amines by diluting the primary stock solutions in 0.1 M HCl.[1]

-

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the deuterated internal standard (e.g., N-Acetyltyramine-d4) in methanol or 0.1 M HCl.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1-1000 ng/mL) by serially diluting the intermediate mixed stock solution with the mobile phase.[1] Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization for different food matrices.[1]

Caption: Step-by-step workflow for sample extraction.

-

Homogenization: Homogenize approximately 5 g of the food sample.[1] For liquid samples like wine or juice, filtration may be sufficient.[10]

-

Spiking: Add a precise volume of the deuterated internal standard stock solution to the homogenized sample. It is critical to add the internal standard before extraction to account for any loss during sample processing.[8]

-

Extraction: Add 20 mL of 0.5 M HCl to the sample.[1][9] Other extraction solvents like 5% TCA can also be used.[11]

-

Vortex: Vortex the mixture vigorously for 5 minutes to ensure thorough extraction of the biogenic amines.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet solid debris.[1]

-

Collection: Carefully collect the supernatant, which contains the extracted biogenic amines and the internal standard.[1]

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis. For some complex matrices, a high dilution factor (e.g., 1:500) may be necessary to minimize matrix effects.[12]

Note on Derivatization: While this LC-MS/MS method does not require derivatization, it is a necessary step for GC-based analysis or some HPLC methods to increase analyte volatility and improve detection.[4][6] Common derivatizing agents include pentafluoropropionic anhydride (B1165640) (PFPA) for GC-MS and dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) for HPLC-UV/FLD.[10][13][14]

LC-MS/MS Analysis

The following are typical parameters and may be optimized for specific instruments and applications.

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid.[9]

-

Mobile Phase B: Acetonitrile with 0.2% formic acid.[9]

-

Gradient: A typical gradient starts at 95% A, decreases to 40% A, and then returns to initial conditions.[9]

-

Flow Rate: 0.2 mL/min.[9]

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.[9]

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data and Performance

The use of a deuterated internal standard ensures high accuracy and precision. Method validation should be performed to determine linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.

Table 1: Representative Method Validation Parameters (Data compiled from multiple sources for illustrative purposes)

| Biogenic Amine | Linearity (R²) | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference(s) |

| Tryptamine | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 | 89 - 107 | [15] |

| β-phenylethylamine | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 | 90 - 105 | [15] |

| Putrescine | >0.99 | 1.2 - 19.0 | 3.98 - 9.65 | 89 - 108 | [4][7] |

| Cadaverine | >0.99 | 1.2 - 19.0 | 3.98 - 9.65 | 92 - 106 | [4][7] |

| Histamine | >0.99 | 1.2 - 19.0 | 3.98 - 9.65 | 91 - 109 | [4][7] |

| Tyramine | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 | 84 - 107 | [15] |

| Spermidine | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 | 93 - 105 | [15] |

| Spermine | >0.99 | 0.01 - 0.10 | 0.02 - 0.31 | 91 - 104 | [15] |

Table 2: Typical Concentration Ranges of Biogenic Amines in Various Foods

| Food Product | Predominant Biogenic Amines | Typical Concentration (mg/kg or mg/L) | Reference(s) |

| Fermented Cabbage | Putrescine, Tyramine, Histamine | 37 - 109 | [16] |

| Salami | Tyramine, Putrescine, Spermine | High Concentrations | [16] |

| Parmesan Cheese | Histamine, Ethanolamine | High Concentrations | [16] |

| Red Wine | Ethanolamine, Histamine, Tyramine | 5 - 130 | [2][16] |

| Fish Products | Histamine, Tyramine, Cadaverine | <100 (regulated for histamine) | [3][7] |

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of major biogenic amines in various food matrices. The simple acid-based extraction protocol, combined with the use of a deuterated internal standard, ensures high accuracy and reproducibility by effectively compensating for matrix interference and procedural losses.[1][5] The method is well-suited for routine quality control, food safety monitoring, and research applications, providing reliable data for assessing biogenic amine levels in complex samples.

References

- 1. benchchem.com [benchchem.com]

- 2. office2.jmbfs.org [office2.jmbfs.org]

- 3. researchgate.net [researchgate.net]

- 4. elibrary.almaata.ac.id [elibrary.almaata.ac.id]

- 5. lcms.cz [lcms.cz]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]